molecular formula C18H26Cl2N2O4 B13086591 cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride

cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride

Cat. No.: B13086591
M. Wt: 405.3 g/mol
InChI Key: YDUCAISRRFKRMB-AOTNPOKMSA-N
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Description

cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride: is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure combining a pyrrole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyridine, the compound can be synthesized through a series of reactions including alkylation, reduction, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .

Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to design new drugs targeting specific biological pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors, making them candidates for drug development .

Industry: In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties .

Mechanism of Action

The mechanism of action of cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Uniqueness: The uniqueness of cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride lies in its specific substituents and stereochemistry, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C18H26Cl2N2O4

Molecular Weight

405.3 g/mol

IUPAC Name

5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;dihydrochloride

InChI

InChI=1S/C18H24N2O4.2ClH/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14;;/h3-7,15,19H,2,8-13H2,1H3;2*1H/t15-,18+;;/m0../s1

InChI Key

YDUCAISRRFKRMB-AOTNPOKMSA-N

Isomeric SMILES

CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3.Cl.Cl

Canonical SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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